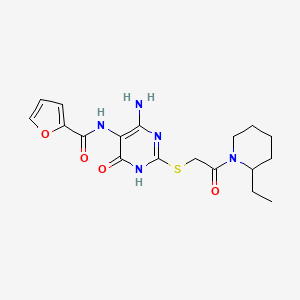
N-(4-amino-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiallergic Activity
- Researchers Georgiev et al. (1987) reported on the synthesis and antiallergic activity of a series of related compounds, highlighting their potential as novel antiallergic agents. These compounds demonstrated significant inhibitory effects on serotonin, histamine, and bradykinin, indicating their utility in allergy treatment (Georgiev et al., 1987).
Synthesis and Reactivity in Organic Chemistry
- Aleksandrov et al. (2017) described the synthesis and reactivity of similar compounds, emphasizing their role in creating new chemical structures with potential applications in organic and medicinal chemistry (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
- A study by Ravindra et al. (2008) focused on the synthesis and antimicrobial activity of naphtho-furo-thiadiazolo-pyrimidin-5-ones, related to the compound . These compounds exhibited significant antimicrobial properties, making them potentially valuable in the development of new antibiotics (Ravindra et al., 2008).
Novel Antiprotozoal Agents
- Ismail et al. (2004) synthesized and evaluated compounds, including one closely related to the query compound, as antiprotozoal agents. Their findings suggested significant potential in treating protozoal infections, with some compounds showing strong DNA affinities and in vitro activity against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
DNA-binding and Antitumor Properties
- Hudson et al. (1987) studied the crystallographic and molecular mechanics of related compounds, focusing on their potential as anti-cancer agents. Their research provided insights into how these compounds could interact with DNA, a crucial aspect for their therapeutic application in cancer treatment (Hudson et al., 1987).
Anti-Inflammatory and Analgesic Agents
- Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which are structurally related to the query compound. They evaluated these compounds for their anti-inflammatory and analgesic activities, finding several compounds with high COX-2 inhibitory activity and significant analgesic and anti-inflammatory effects (Abu-Hashem et al., 2020).
DNA-binding Natural Product Synthesis
- Wolter et al. (2009) conducted a total synthesis of natural polyamides proximicin A-C, using a furan amino acid inspired by natural products. Their work highlighted the synthesis of a new class of AT-selective DNA-binding agents, combining features of proximicins with DNA-binding natural products like netropsin and distamycin (Wolter et al., 2009).
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-2-11-6-3-4-8-23(11)13(24)10-28-18-21-15(19)14(17(26)22-18)20-16(25)12-7-5-9-27-12/h5,7,9,11H,2-4,6,8,10H2,1H3,(H,20,25)(H3,19,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBYALHMNOIMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2987352.png)
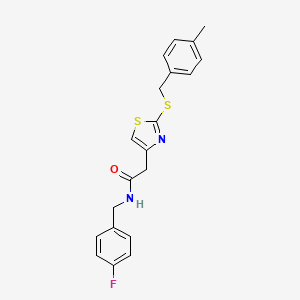

![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)
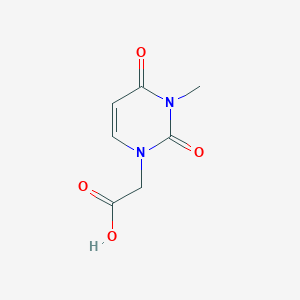
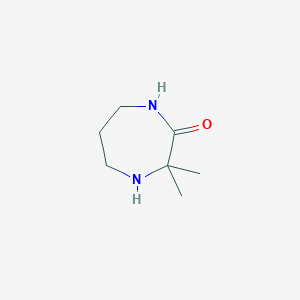
![4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid](/img/structure/B2987361.png)
![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2987362.png)
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2987364.png)
![2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2987365.png)

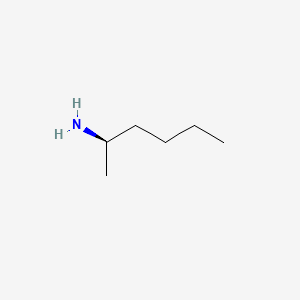
![8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2987371.png)
![2-(3-Methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2987373.png)